![molecular formula C21H32O3 B10767978 methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is a compound with a complex chemical structure, incorporating both an oxirane (epoxide) ring and a polyunsaturated hydrocarbon chain. This unique arrangement of functional groups makes it a subject of interest in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate typically involves a series of stereoselective and regioselective reactions. Common steps include:
Epoxidation: : Formation of the oxirane ring through an epoxidation reaction, often using peracids such as meta-chloroperoxybenzoic acid (m-CPBA).
Polyene Introduction: : Addition of the polyunsaturated hydrocarbon chain through coupling reactions, such as the Wittig reaction or Stille coupling, to introduce the conjugated tetraene system.
Esterification: : Final step involving the esterification of the resulting compound with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: In an industrial context, the production of this compound would be optimized for scalability and efficiency, potentially involving continuous flow processes and catalytic systems to improve yield and reduce reaction time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would also be emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: Methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or increase the degree of unsaturation.
Reduction: : Reduction reactions can be used to saturate the double bonds in the polyunsaturated chain or open the epoxide ring.
Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Oxidation: : Utilizes reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : Uses hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Involves nucleophiles like hydroxide ions (OH-) or thiolates (RS-).
Major Products: The major products formed from these reactions include various epoxide derivatives, saturated and unsaturated esters, and substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, particularly those requiring stereospecific and regioselective transformations.
Biology: In biological studies, it serves as a probe for studying enzyme mechanisms involving epoxide hydrolases and other enzymes that interact with polyunsaturated compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings with specific mechanical and chemical properties.
作用機序
Molecular Targets and Pathways: The effects of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate are mediated through its interaction with various molecular targets, including enzymes and receptors involved in oxidative stress response and inflammation pathways. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their function and activity.
類似化合物との比較
Similar Compounds:
Methyl 4-(2,3-epoxypropyl)butanoate: : Similar in having an epoxide ring but lacks the extensive polyunsaturated chain.
Tetradeca-1,3,5,8-tetraene: : Shares the polyunsaturated chain but without the epoxide and ester functionalities.
Butanoic acid esters: : Commonly used in various applications, these compounds differ in lacking the epoxide and polyunsaturated components.
Uniqueness: The uniqueness of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate lies in its combination of an epoxide ring and a conjugated tetraene system, making it particularly versatile for various chemical transformations and applications in different fields.
This article provides a thorough overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H32O3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19-,20-/m0/s1 |
InChIキー |
WTKAVFHPLJFCMZ-HCAUGEAPSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |
正規SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


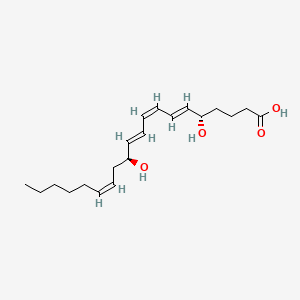
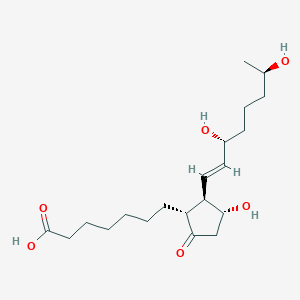
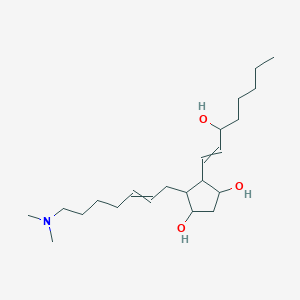
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)
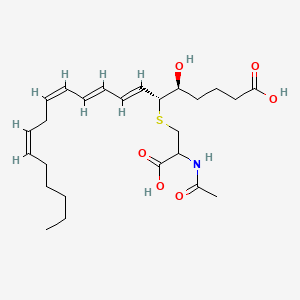
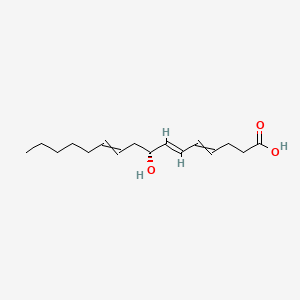
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
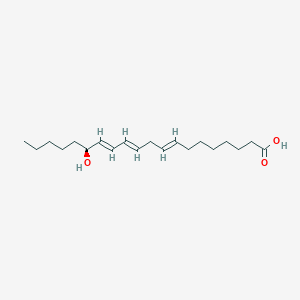

![14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B10767959.png)
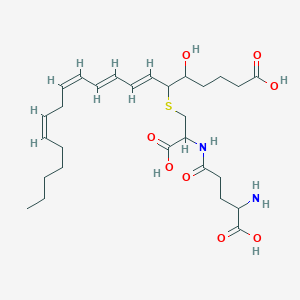
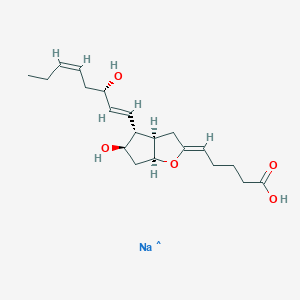
![(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B10767970.png)
